4-(4-fluorobenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of benzoxazepin, a seven-membered heterocyclic compound containing oxygen and nitrogen . The “4-fluorobenzyl” indicates a benzyl group with a fluorine atom at the 4th position .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as (4-Fluorobenzyl)triphenylphosphonium dicyanodihaloaurates have been synthesized from (4-fluorobenzyl)triphenylphosphonium chloride and potassium dicyanodihaloaurate in an aqueous medium .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by IR, 1H, 13C {1H}, and 19F {1H} NMR spectroscopy, elemental analysis, and X-ray structural analysis .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For instance, 4-Fluorobenzyl cyanide has been used as a solvent in lithium-ion batteries, where it forms a bulky coordination structure with Li+, weakening ion–dipole interaction (Li+–solvents) but promoting coulombic attraction (Li+–anions) at a normal Li salt concentration .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, 4-Fluorobenzyl alcohol has a molecular weight of 126.13 g/mol .科学的研究の応用
Antithrombotic Compounds
Fluorinated derivatives of 3,4-dihydro-2H-1,4-benzoxazine, including those with a 4-fluorobenzyl group, have been investigated for their dual antithrombotic properties. These compounds exhibit both thrombin inhibitory and glycoprotein IIb/IIIa receptor antagonistic activities, representing a promising approach for the development of antithrombotic agents with balanced dual activity (Ilić, Kikelj, & Ilaš, 2012).
Antiproliferative and Apoptosis Induction
Research has also focused on benzoxazine derivatives for their antiproliferative activities and ability to induce apoptosis in cancer cells. A study involving medium benzene-fused oxacycles with the 5-fluorouracil moiety demonstrated significant inhibition of MCF-7 cell growth, highlighting the potential of benzoxazine-based compounds in cancer therapy (Saniger et al., 2003).
Protein-Tyrosine Kinase Inhibition
Novel 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives have been synthesized and evaluated for their inhibitory activities against protein-tyrosine kinases (PTKs), which are crucial targets for cancer therapy. Some of these derivatives have shown effectiveness in inhibiting ErbB1 and ErbB2, providing a new avenue for the development of PTK inhibitors (Li et al., 2017).
Synthesis and Chemical Properties
The chemodivergent formation of 1,4-benzoxazepin-5(4H)-ones and 1,3-benzoxazin-4(4H)-ones, influenced by solvent selection, showcases the versatility of benzoxazine derivatives in chemical synthesis. This study demonstrates the potential for creating diverse heterocyclic compounds with varying ring sizes and functionalities, contributing to the development of novel compounds for various applications (Chen, Wang, & Hua, 2019).
Luminescent Materials and Ligands
Aside from their application in medicinal chemistry, benzoxazines, including derivatives of 4-(4-fluorobenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one, have been explored for uses beyond monomer preparation. These include potential applications as luminescent materials, ligands for cations, and reducing agents for precious metal ions, indicating a broad scope of utility in materials science and catalysis (Wattanathana et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[(4-fluorophenyl)methyl]-2,3-dihydro-1,4-benzoxazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c17-13-7-5-12(6-8-13)11-18-9-10-20-15-4-2-1-3-14(15)16(18)19/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOVAQDGBXTTIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C(=O)N1CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。